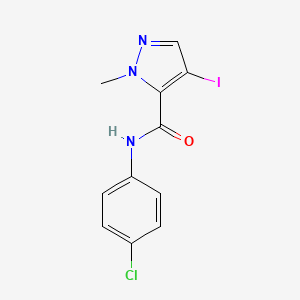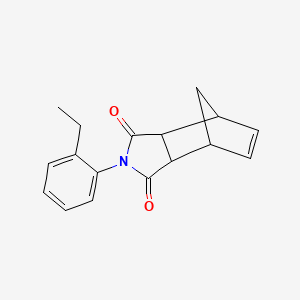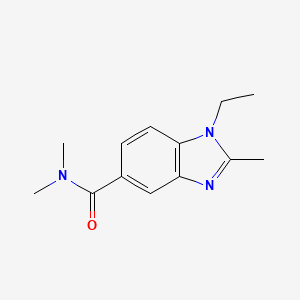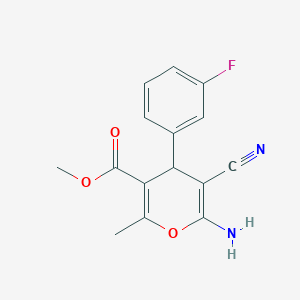
N-(4-chlorophenyl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound that features a pyrazole ring substituted with a chlorophenyl group, an iodine atom, and a carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazines and 1,3-diketones, under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the pyrazole ring.
Carboxamide Formation: The carboxamide group can be introduced by reacting the pyrazole derivative with an appropriate amine or amide under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the chlorophenyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxamide group or the pyrazole ring, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, such as nucleophilic or electrophilic substitution, at the chlorophenyl group or the iodine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like sodium hydride, potassium tert-butoxide, or halogenating agents can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-Chlorphenyl)-4-iod-1-methyl-1H-pyrazol-5-carboxamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Die Verbindung kann als Gerüst für die Entwicklung neuer Medikamente mit potenziellen Antikrebs-, antimikrobiellen oder entzündungshemmenden Eigenschaften verwendet werden.
Biologische Studien: Sie kann als Sonde dienen, um biologische Pfade und molekulare Interaktionen zu untersuchen, insbesondere solche, die Pyrazolderivate betreffen.
Materialwissenschaft: Die Verbindung kann bei der Entwicklung neuer Materialien mit spezifischen elektronischen oder optischen Eigenschaften verwendet werden.
Chemische Synthese: Sie kann als Zwischenprodukt bei der Synthese komplexerer Moleküle für verschiedene Anwendungen dienen.
5. Wirkmechanismus
Der Wirkmechanismus von N-(4-Chlorphenyl)-4-iod-1-methyl-1H-pyrazol-5-carboxamid umfasst seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme, Rezeptoren oder andere Proteine binden und deren Aktivität modulieren. Die genauen Pfade und Zielstrukturen hängen von der spezifischen Anwendung und dem untersuchten biologischen System ab.
Ähnliche Verbindungen:
N-(4-Chlorphenyl)-4-iod-1H-pyrazol-5-carboxamid: Diese Verbindung weist eine ähnliche Struktur auf, jedoch fehlt die Methylgruppe, was sich auf ihre Reaktivität und biologische Aktivität auswirken kann.
4-Iod-1-methyl-1H-pyrazol-5-carboxamid: Dieser Verbindung fehlt die Chlorphenylgruppe, was ihre chemischen Eigenschaften und Anwendungen beeinflussen kann.
N-(4-Chlorphenyl)-1-methyl-1H-pyrazol-5-carboxamid:
Wirkmechanismus
The mechanism of action of N-(4-chlorophenyl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
N-(4-chlorophenyl)-4-iodo-1H-pyrazole-5-carboxamide: This compound shares a similar structure but lacks the methyl group, which can affect its reactivity and biological activity.
4-Iodo-1-methyl-1H-pyrazole-5-carboxamide: This compound lacks the chlorophenyl group, which can influence its chemical properties and applications.
N-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide:
Eigenschaften
Molekularformel |
C11H9ClIN3O |
|---|---|
Molekulargewicht |
361.56 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)-4-iodo-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C11H9ClIN3O/c1-16-10(9(13)6-14-16)11(17)15-8-4-2-7(12)3-5-8/h2-6H,1H3,(H,15,17) |
InChI-Schlüssel |
VCAMDLRDQSCGEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(C=N1)I)C(=O)NC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-hydroxy-3-(morpholin-4-yl)propyl]-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B11649127.png)
![9-Ethyl-4,9-dihydropyrano[3,4-b]indole-1,3-dione](/img/structure/B11649128.png)


![Ethyl 2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11649156.png)
![2-{[7-(Morpholin-4-yl)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino}phenol](/img/structure/B11649161.png)
![4-methyl-N-[[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide](/img/structure/B11649164.png)
![(4E)-4-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methylidene}-1-(3-chlorophenyl)pyrazolidine-3,5-dione](/img/structure/B11649185.png)
![2-Methyl-5-{4-[(4-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide](/img/structure/B11649195.png)
![methyl 4-[(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B11649198.png)
![2-({4-[(Carboxymethyl)amino]-6-(diethylamino)-1,3,5-triazin-2-YL}amino)acetic acid](/img/structure/B11649204.png)

